molecular formula C29H31N5O5S B11607117 N-methyl-2-{4-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]phenoxy}acetamide

N-methyl-2-{4-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]phenoxy}acetamide

Cat. No.: B11607117
M. Wt: 561.7 g/mol
InChI Key: WIBDBSPUEFGQNS-UHFFFAOYSA-N
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Description

N-METHYL-2-(4-{[4-(4-METHYL-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}PHENOXY)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its intricate arrangement of functional groups, including a phthalazin-1-yl group, a sulfamoyl group, and an oxolan-2-yl group. Its molecular formula is C26H28N4O5S, and it has a molecular weight of 508.59 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-2-(4-{[4-(4-METHYL-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}PHENOXY)ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps in the synthesis may include:

    Formation of the Phthalazin-1-yl Intermediate: This step involves the reaction of a suitable phthalazine derivative with other reagents to introduce the desired functional groups.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a reaction with a sulfamoyl chloride derivative under controlled conditions.

    Attachment of the Oxolan-2-yl Group: This step involves the reaction of the intermediate compound with an oxolan-2-yl derivative to form the final product.

Industrial Production Methods

Industrial production of N-METHYL-2-(4-{[4-(4-METHYL-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}PHENOXY)ACETAMIDE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled temperature and pressure conditions.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-2-(4-{[4-(4-METHYL-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}PHENOXY)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-METHYL-2-(4-{[4-(4-METHYL-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}PHENOXY)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-METHYL-2-(4-{[4-(4-METHYL-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-METHYL-2-(4-{[4-(4-METHYL-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}PHENOXY)ACETAMIDE can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    N-METHYL-2-(4-{[4-(4-METHYL-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}PHENOXY)ACETAMIDE Derivatives: These compounds have similar structures but may differ in the functional groups attached.

    Other Phthalazin-1-yl Compounds: Compounds with a phthalazin-1-yl group but different substituents.

    Sulfamoyl-Containing Compounds: Compounds with a sulfamoyl group but different core structures.

The uniqueness of N-METHYL-2-(4-{[4-(4-METHYL-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}PHENOXY)ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C29H31N5O5S

Molecular Weight

561.7 g/mol

IUPAC Name

N-methyl-2-[4-[[4-[4-methyl-3-(oxolan-2-ylmethylsulfamoyl)phenyl]phthalazin-1-yl]amino]phenoxy]acetamide

InChI

InChI=1S/C29H31N5O5S/c1-19-9-10-20(16-26(19)40(36,37)31-17-23-6-5-15-38-23)28-24-7-3-4-8-25(24)29(34-33-28)32-21-11-13-22(14-12-21)39-18-27(35)30-2/h3-4,7-14,16,23,31H,5-6,15,17-18H2,1-2H3,(H,30,35)(H,32,34)

InChI Key

WIBDBSPUEFGQNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)NC)S(=O)(=O)NCC5CCCO5

Origin of Product

United States

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